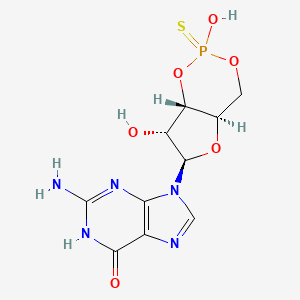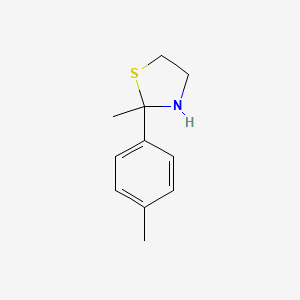
Hydroxymethyloxostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyloxostannane is a chemical compound with the molecular formula Sn(OH)CH2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxymethyloxostannane can be synthesized through several methods. One common approach involves the reaction of tin(IV) chloride with formaldehyde in the presence of water. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
SnCl4+CH2O+H2O→Sn(OH)CH2O+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymethyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., SnCl2)
Substitution: Various substituted tin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Hydroxymethyloxostannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of tin-based catalysts and other industrial chemicals .
Mecanismo De Acción
The mechanism by which hydroxymethyloxostannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Hydroxymethyloxostannane can be compared with other tin-based compounds such as:
Stannous chloride (SnCl2): A commonly used reducing agent.
Stannic oxide (SnO2): Used in various industrial applications.
Trimethyltin chloride (Sn(CH3)3Cl): Known for its neurotoxic effects.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other tin compounds may not .
Propiedades
Número CAS |
753-61-7 |
|---|---|
Fórmula molecular |
CH4O2Sn |
Peso molecular |
166.75 g/mol |
Nombre IUPAC |
hydroxy-methyl-oxotin |
InChI |
InChI=1S/CH3.H2O.O.Sn/h1H3;1H2;;/q;;;+1/p-1 |
Clave InChI |
FVQPYHHKHUVHDR-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)





![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)


![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)

